molecular formula C14H9N3O2S B14581348 N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61104-02-7

N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14581348
CAS No.: 61104-02-7
M. Wt: 283.31 g/mol
InChI Key: VCRUWKMVXDDMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiazole ring, a furoindole moiety, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation of a thiazole derivative with a furoindole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4H-furo[3,2-b]indole-2-carboxamide
  • 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines
  • 2-Acetylthiazole

Uniqueness

N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide stands out due to its unique combination of a thiazole ring and a furoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

CAS No.

61104-02-7

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C14H9N3O2S/c18-13(17-14-15-5-6-20-14)11-7-10-12(19-11)8-3-1-2-4-9(8)16-10/h1-7,16H,(H,15,17,18)

InChI Key

VCRUWKMVXDDMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.